molecular formula C7H13N3O B1418783 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine CAS No. 1177284-86-4

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine

Cat. No. B1418783
CAS RN: 1177284-86-4
M. Wt: 155.2 g/mol
InChI Key: GVXSNDGQVGYILF-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE is a derivative of pyrazole and has been found to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

Catalysis

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine and related compounds have been explored for their catalytic applications. For instance, complexes formed with palladium and pyridyl imine ligands, including derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine, have shown effectiveness in catalyzing the methoxycarbonylation of olefins, a process useful for producing esters (Zulu et al., 2020).

Antibacterial Activity

Derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine have demonstrated potential in antibacterial applications. A study on novel oxadiazoles derived from this compound showed significant antibacterial activity, particularly against common pathogens like Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).

DNA Binding and Cytotoxicity

Complexes involving tridentate ligands related to 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine, such as Cu(II) complexes, have been studied for their DNA binding properties and nuclease activity. These studies suggest potential applications in understanding DNA interactions and cytotoxic effects on cancer cells (Kumar et al., 2012).

Organic Synthesis and Polymerization Catalysts

The derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine have been used in the synthesis of various organic compounds and as polymerization catalysts. For instance, nickel(II) complexes chelated by related (amino)pyridine ligands have been applied in ethylene oligomerization studies, offering insights into the synthesis of polymers (Nyamato et al., 2016).

Pharmaceutical Applications

Some derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine have shown promise in pharmaceutical applications. For example, compounds synthesized from this chemical have exhibited antiulcer and cytoprotective activities, making them candidates for further exploration in drug development (Ikeda et al., 1996).

properties

IUPAC Name

2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-7(3-4-9-10)6(8)5-11-2/h3-4,6H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXSNDGQVGYILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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